molecular formula C17H13FN2O2 B2731702 N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 505088-42-6

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2731702
CAS No.: 505088-42-6
M. Wt: 296.301
InChI Key: OJZOXMKTAHNABR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

    N-(4-bromophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Contains a bromine atom, leading to variations in physical and chemical properties.

    N-(4-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Substitution with a methyl group, affecting the compound’s steric and electronic characteristics.

Biological Activity

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C12H11FN2O2\text{C}_{12}\text{H}_{11}\text{F}\text{N}_2\text{O}_2

This compound features a fluorine atom on the phenyl ring, which can enhance its biological activity by influencing lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent introduction of the carboxamide functional group. Various synthetic routes have been reported, showcasing the versatility in modifying the oxazole core to optimize biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.15Induction of apoptosis via caspase activation
A5490.25Inhibition of cell proliferation
HCT1160.10Cell cycle arrest at G2/M phase

The compound's mechanism includes inducing apoptosis through the mitochondrial pathway and inhibiting key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages:

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha85%10
IL-675%10

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. Notably, docking simulations revealed strong binding affinity to tubulin and cyclooxygenase enzymes, indicating potential dual-targeting capabilities:

Target Binding Affinity (kcal/mol)
Tubulin-9.5
COX-2-8.7

These interactions suggest that the compound not only inhibits cancer cell growth but may also reduce inflammation through COX inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on HeLa Cells : In a recent study, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as PARP cleavage.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZOXMKTAHNABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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